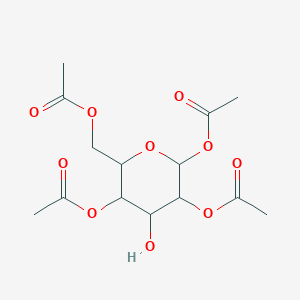

(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate

Vue d'ensemble

Description

(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate is a chemical compound with the molecular formula C14H20O10 and a molecular weight of 348.3 g/mol. This compound is characterized by its multiple acetoxy groups and a hydroxy group attached to an oxane ring, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process generally occurs under mild heating to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base solutions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

Hydrolysis: Produces the corresponding polyhydroxy compound.

Oxidation: Yields the corresponding ketone or aldehyde.

Substitution: Results in the formation of new esters or ethers, depending on the substituent introduced.

Applications De Recherche Scientifique

Structural Characteristics

The compound features multiple acetyl groups attached to the D-mannopyranose structure at positions 3, 5, and 6. This specific acetylation pattern significantly influences its reactivity and biological interactions.

Synthesis of Substituted D-Mannoses

Overview : This compound serves as a key intermediate in synthesizing various substituted D-mannoses such as 3-O-methyl-D-mannose. These derivatives are crucial in carbohydrate chemistry due to their potential biological activities.

Case Study : Ponpipom (1977) highlighted the utility of this compound in synthesizing glycosides that exhibit significant biological properties.

Glycosylation Reactions

Overview : The compound is effective in facilitating glycosylation reactions, essential for forming glycosides and glycoproteins.

Research Findings : Studies indicate that the presence of acetyl groups enhances the selectivity of these reactions, making it a valuable tool in synthetic organic chemistry (Turney et al., 2019).

Precursor for Medical Imaging Agents

Overview : It acts as a precursor for synthesizing 2-deoxy-2-[^18F]fluoro-D-glucose (FDG) , a key molecule used in positron emission tomography (PET) imaging.

Significance : FDG is instrumental in oncology for cancer detection and monitoring (Toyokuni et al., 2004).

Synthesis of β-D-Mannose Orthoacetates

Overview : The compound is utilized in synthesizing β-D-mannose orthoacetates, which have applications in creating complex carbohydrates and glycoconjugates.

Implications : Mazurek & Perlin (1965) demonstrated that these orthoacetates can be used to develop novel therapeutic agents.

Modification of Membrane Properties

Overview : It serves as an intermediate for modifying amino functions in carbohydrates like 2-amino-2-deoxy-D-mannopyranose.

Application : This modification is significant for neoplastic control as it can alter properties of cell membranes in cancer cells (Angelino et al., 1995).

Synthesis of Novel Carbohydrate Derivatives

Overview : Recent research has shown its versatility in synthesizing sulfur-containing carbohydrates like 3-thiomannosides.

Case Study : Comba et al. (2016) reported an efficient synthesis method starting from this compound, highlighting its potential in developing new carbohydrate-based drugs.

Similar compounds exhibit safety concerns such as skin irritation and respiratory issues. Handling should follow appropriate safety guidelines to mitigate risks associated with exposure.

Mécanisme D'action

The mechanism of action of (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate involves its ability to undergo hydrolysis and release acetic acid and the corresponding polyhydroxy compound. This hydrolysis reaction can be catalyzed by enzymes such as esterases, which target the ester bonds in the molecule. The released acetic acid can then participate in various biochemical pathways, while the polyhydroxy compound can interact with other molecules in the system.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3,4,5-Triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate

- (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl butyrate

- (3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl propionate

Uniqueness

(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate is unique due to its specific arrangement of acetoxy and hydroxy groups, which confer distinct reactivity and functional properties. This compound’s ability to undergo selective hydrolysis and substitution reactions makes it valuable in various synthetic and industrial applications.

Activité Biologique

(3,5,6-Triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate, a synthetic carbohydrate derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of multiple acetyl groups attached to a hydroxyoxane structure, which may influence its interaction with biological systems.

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- CAS Number : 27086-14-2

The acetylation pattern of this compound is crucial for its biological activity, affecting its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are essential for combating oxidative stress in cells.

- Anticancer Properties : Preliminary studies indicate that it could influence cancer cell proliferation and migration.

- Enzyme Inhibition : The structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A recent study explored the effects of this compound on various cancer cell lines. The findings highlighted:

- Cell Proliferation Inhibition : The compound demonstrated a significant reduction in cell viability in several cancer cell lines compared to control groups.

- Mechanism of Action : It was observed that the compound induced apoptosis through the activation of caspase pathways and down-regulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SKOV-3 | 10 | Apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| HeLa | 12 | Induction of oxidative stress |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through various assays:

- α-glucosidase Inhibition : It showed promising results in inhibiting α-glucosidase activity, which is relevant for managing diabetes.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-glucosidase | 70 |

| Lipase | 55 |

Propriétés

IUPAC Name |

(3,5,6-triacetyloxy-4-hydroxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXTUPCIMUQWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.